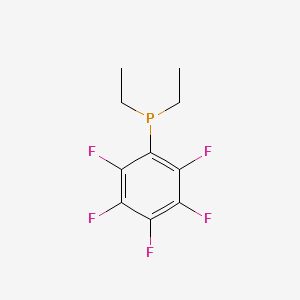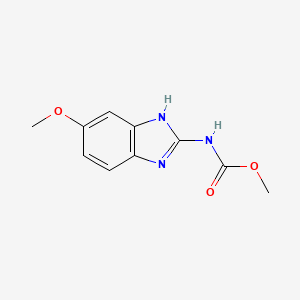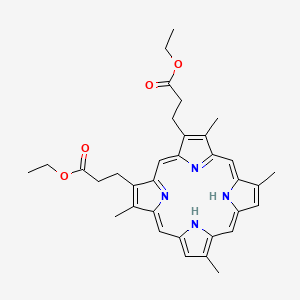![molecular formula C6H4N4 B14724859 Pyridazino[4,3-c]pyridazine CAS No. 6133-45-5](/img/structure/B14724859.png)
Pyridazino[4,3-c]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridazino[4,3-c]pyridazine is a heterocyclic compound characterized by a fused ring system containing two nitrogen atoms. This compound is part of the broader pyridazine family, known for its unique physicochemical properties, including weak basicity, high dipole moment, and robust hydrogen-bonding capacity . These properties make it an attractive candidate for various applications in drug design and molecular recognition.
準備方法
Synthetic Routes and Reaction Conditions: Pyridazino[4,3-c]pyridazine can be synthesized through the condensation of ninhydrin with barbituric acid, 1,3-dimethyl barbituric acid, and 4-cyclopenten-1,3-dione in the presence of sodium hydroxide and ethanol-water as solvents . The reaction typically yields the desired compound in good quantities.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using industrial-grade reagents and solvents, as well as implementing efficient purification techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions: Pyridazino[4,3-c]pyridazine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, leading to a decrease in the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (chlorine, bromine) and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various alkyl or halogen groups into the compound .
科学的研究の応用
Pyridazino[4,3-c]pyridazine has a wide range of applications in scientific research, including:
Biology: The compound’s unique properties make it useful in studying molecular interactions and enzyme inhibition.
作用機序
The mechanism of action of Pyridazino[4,3-c]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to form stable complexes with these targets, inhibiting their activity and modulating various biochemical pathways. For example, certain derivatives of this compound have been shown to inhibit calcium ion influx, which is crucial for the activation of platelet aggregation .
類似化合物との比較
Pyridazino[4,3-c]pyridazine can be compared with other similar compounds, such as:
Pyridazine: A simpler heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto functionality, known for its broad spectrum of pharmacological activities.
Pyrimidine: Another diazine compound with nitrogen atoms at positions 1 and 3 in the ring.
Uniqueness: this compound stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it particularly valuable in drug design and molecular recognition applications, where precise control over molecular interactions is crucial .
特性
CAS番号 |
6133-45-5 |
|---|---|
分子式 |
C6H4N4 |
分子量 |
132.12 g/mol |
IUPAC名 |
pyridazino[4,3-c]pyridazine |
InChI |
InChI=1S/C6H4N4/c1-3-7-10-6-2-4-8-9-5(1)6/h1-4H |
InChIキー |
CEBCCVFQNCQQBO-UHFFFAOYSA-N |
正規SMILES |
C1=CN=NC2=C1N=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14724785.png)


![Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate](/img/structure/B14724798.png)
![8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14724805.png)
![1-[1-(3-Methylbutoxy)ethoxy]pentane](/img/structure/B14724812.png)

![Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate](/img/structure/B14724840.png)


![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
